Deacetylanisomycin hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

1963-47-9 |

|---|---|

Molekularformel |

C12H18ClNO3 |

Molekulargewicht |

259.73 |

IUPAC-Name |

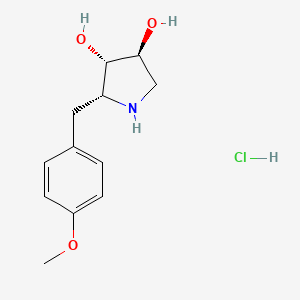

3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))- |

InChI |

InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1 |

InChI-Schlüssel |

IXNBCFNTSIHJPF-FVDRTDNTSA-N |

SMILES |

O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Deacetylanisomycin hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Deacetylanisomycin hydrochloride CAS number and molecular weight

Role: Negative Control Probe & Structure-Activity Reference Standard

Executive Summary

Deacetylanisomycin Hydrochloride (CAS: 1963-47-9) is the hydrochloride salt of the deacetylated derivative of Anisomycin. While Anisomycin is a potent inhibitor of eukaryotic protein synthesis and a strong activator of stress-activated protein kinases (JNK/SAPK and p38 MAPK), Deacetylanisomycin is biologically inert regarding these specific mechanisms.

In high-fidelity signaling research, Deacetylanisomycin Hydrochloride serves as the critical negative control . It allows researchers to distinguish between the specific pharmacophore-driven effects of Anisomycin and non-specific physicochemical artifacts. Its inability to bind the 60S ribosomal subunit or activate MAPK pathways confirms that the C-3 acetoxy group is the essential "warhead" for Anisomycin's biological activity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The transition from Anisomycin to Deacetylanisomycin involves the hydrolysis of the acetoxy group at the C-3 position of the pyrrolidine ring, yielding a hydroxyl group. This structural change results in a loss of lipophilicity and biological potency.

Table 1: Core Chemical Specifications

| Property | Specification |

| Compound Name | Deacetylanisomycin Hydrochloride |

| CAS Number (HCl Salt) | 1963-47-9 |

| CAS Number (Free Base) | 27958-06-1 |

| Molecular Formula | C₁₂H₁₇NO₃[1][2][3][4] · HCl |

| Molecular Weight | 259.73 g/mol (Free base: 223.27 g/mol ) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (>10 mg/mL), DMSO, and Methanol |

| Storage | -20°C; Hygroscopic (Store in desiccated environment) |

| SMILES (Free Base) | COc1ccc(cc1)C[C@@H]2O">C@@HO |

Mechanism of Action: The "Control" Paradigm

To understand the utility of Deacetylanisomycin, one must understand the mechanism of its parent compound, Anisomycin.

The Pharmacophore (Anisomycin)

Anisomycin binds specifically to the peptidyl transferase center of the 60S ribosomal subunit.[5] This binding:

-

Blocks peptide bond formation (Translational Arrest).

-

Triggers the "Ribotoxic Stress Response" (RSR).

-

Potently activates JNK (c-Jun N-terminal kinase) and p38 MAPK signaling cascades.

The Null Variant (Deacetylanisomycin)

Deacetylanisomycin lacks the C-3 acetyl group . Structural biology studies indicate that this acetyl group is critical for stabilizing the molecule within the ribosomal binding pocket. Without it:

-

Affinity Loss: The molecule fails to dock effectively into the peptidyl transferase center.

-

Signaling Silence: Consequently, no ribotoxic stress is generated, and the JNK/p38 pathways remain at basal levels.

Diagram 1: Comparative Signaling Pathway (Active vs. Inactive)

Caption: Comparative mechanism showing the critical role of the acetyl group. Deacetylanisomycin fails to bind the ribosome, preventing MAPK activation.

Experimental Applications & Protocols

Use Case: Validating MAPK Activation

When claiming that a cellular response is due to translational arrest or specific ribotoxic stress, you must rule out off-target effects of the chemical scaffold.

-

Protocol Logic: Treat "Set A" with Anisomycin (10 µM) and "Set B" with Deacetylanisomycin HCl (10 µM).

-

Expected Result: Set A shows high p-JNK/p-p38 levels; Set B shows levels identical to the Vehicle (DMSO) control.

-

Interpretation: If Set B shows activation, your compound has off-target toxicity unrelated to the ribosomal mechanism.

Preparation of Stock Solutions

Deacetylanisomycin HCl is a salt and is more hydrophilic than the parent compound, but for consistency in cellular assays, DMSO is often the preferred vehicle to match the Anisomycin condition.

Reagent Preparation Protocol:

-

Weighing: Weigh 5 mg of Deacetylanisomycin HCl (MW 259.73).

-

Solvent Calculation: To achieve a 10 mM stock :

-

Solubilization: Add 1.925 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.

-

Aliquoting: Aliquot into 50 µL volumes in amber tubes (light sensitive).

-

Storage: Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Cellular Assay Protocol (Negative Control)

Objective: Verify specificity of stress kinase activation in HeLa cells.

-

Seed Cells: Plate HeLa cells at

cells/well in a 6-well plate. Incubate 24h. -

Starvation (Optional): Serum starve for 4-12h to reduce basal kinase activity.

-

Treatment:

-

Well 1: Vehicle Control (0.1% DMSO).

-

Well 2: Anisomycin Positive Control (Final conc: 50 ng/mL to 10 µg/mL).

-

Well 3: Deacetylanisomycin HCl Negative Control (Match concentration of Well 2, e.g., 10 µg/mL).

-

-

Incubation: Incubate for 15–30 minutes at 37°C (MAPK activation is rapid).

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors. Lyse cells in RIPA buffer.

-

Analysis: Perform Western Blot probing for p-JNK (Thr183/Tyr185) or p-p38 (Thr180/Tyr182).

-

Success Criteria: Strong bands in Well 2; No bands (or basal) in Well 1 and Well 3.

-

Safety & Handling

While Deacetylanisomycin is biologically "inactive" relative to Anisomycin, it should be treated with standard chemical hygiene precautions.

-

Hazard Classification: Irritant (Skin/Eye).

-

Handling: Wear nitrile gloves, safety goggles, and use a chemical fume hood when handling the powder to avoid inhalation.

-

Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain.

References

-

Grollman, A. P. (1967). Inhibitors of protein biosynthesis. II. Mode of action of anisomycin. Journal of Biological Chemistry, 242(13), 3226-3233. Link

-

Cano, E., Hazzalin, C. A., & Mahadevan, L. C. (1994). Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction.[6][7] Molecular and Cellular Biology, 14(11), 7352-7362. Link

-

Iordanov, M. S., et al. (1997). Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA-damaging agents. Molecular and Cellular Biology, 17(6), 3373-3381. Link

-

National Institutes of Health (NIH) - GSRS. (2024). Deacetylanisomycin Hydrochloride Record (UNII: LP25N3D1I3).[8][9] Global Substance Registration System. Link

Sources

- 1. Deacetylanisomycin | C12H17NO3 | CID 11790817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deacetylanisomycin | CAS 27958-06-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

Deacetylanisomycin Hydrochloride: A Technical Guide to its Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylanisomycin, a close structural analog of the potent protein synthesis inhibitor anisomycin, is often characterized by its comparative lack of biological activity in several key cellular processes. This technical guide provides an in-depth exploration of the biological activity of Deacetylanisomycin hydrochloride, focusing on its mechanism of action—or inaction—at the molecular level. By synthesizing available data, this document serves as a comprehensive resource for understanding its utility as a negative control in research and for elucidating the critical structure-activity relationships that govern the biological effects of the anisomycin class of compounds.

Introduction: Deacetylanisomycin in the Context of Anisomycin

Deacetylanisomycin is a naturally occurring pyrrolidine antibiotic and a derivative of anisomycin, from which it differs by the absence of an acetyl group at the C3 hydroxyl position.[1] While anisomycin is a well-established and potent inhibitor of protein synthesis in eukaryotic cells, Deacetylanisomycin is frequently described as an inactive derivative.[1] This stark difference in activity, stemming from a minor structural modification, makes Deacetylanisomycin a valuable tool for dissecting the molecular mechanisms of anisomycin and for serving as a negative control in a variety of cellular and molecular biology experiments.

Anisomycin is known to exert its biological effects through two primary mechanisms: the inhibition of the peptidyl transferase reaction on the 80S ribosome, thereby halting protein synthesis, and the potent activation of stress-activated protein kinase (SAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][3] Understanding the biological profile of Deacetylanisomycin is therefore intrinsically linked to its comparison with its more active parent compound.

Comparative Biological Activity: A Tale of Diminished Potency

The primary distinguishing feature of Deacetylanisomycin is its significantly reduced potency across the known biological activities of anisomycin.

Protein Synthesis Inhibition: A Critical Role for the Acetyl Group

Anisomycin's ability to inhibit protein synthesis is central to its antibiotic and cytotoxic effects. It achieves this by binding to the peptidyl transferase center (PTC) on the large (60S) ribosomal subunit, interfering with peptide bond formation.[2] Early structure-activity relationship studies have demonstrated that the 3-acetoxy group of anisomycin is crucial for this inhibitory activity. Consequently, Deacetylanisomycin, lacking this group, shows a significant reduction in its ability to inhibit protein synthesis.[1]

Activation of Stress-Activated Protein Kinase (SAPK) Pathways: A Attenuated Response

Beyond its role as a protein synthesis inhibitor, anisomycin is widely used as a potent chemical activator of the JNK and p38 MAPK pathways.[2][4][5] This activation is thought to be a consequence of "ribotoxic stress," a cellular response to ribosome damage.[2]

Crucially, the ability to activate these signaling cascades is also severely diminished in Deacetylanisomycin. Research has shown that deacetylanisomycin "compares very poorly with anisomycin in activating kinases."[4] This indicates that the structural requirements for inducing the ribotoxic stress response and subsequent SAPK activation are similar to those for inhibiting protein synthesis, with the acetyl group playing a pivotal role.

Signaling Pathway: Anisomycin-induced Stress Kinase Activation

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anisomycin activates JNK and sensitises DU 145 prostate carcinoma cells to Fas mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Synthesis Pathway of Deacetylanisomycin Hydrochloride

Executive Summary

Deacetylanisomycin (DA) is the deacetylated metabolite and synthetic precursor of the pyrrolidine antibiotic Anisomycin . Functionally, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting the eukaryotic ribosome (60S subunit) and stress-activated protein kinase (JNK/SAPK) pathways.[1] While less potent than its parent compound in protein synthesis inhibition, its structural rigidity and defined stereochemistry (2R,3S,4S) make it a high-value target for medicinal chemistry.[1]

This guide details two distinct synthesis pathways:

-

Semi-Synthetic Route: High-yield alkaline hydrolysis of Anisomycin (Standard Production).[1]

-

De Novo Total Synthesis: Stereoselective construction from (+)-Tartaric Acid (Structural Validation).

Part 1: Structural Analysis & Retrosynthetic Logic

The challenge in synthesizing Deacetylanisomycin Hydrochloride lies in preserving the contiguous stereocenters at C3 and C4 (the diol system) while establishing the correct absolute configuration at C2 (the p-methoxybenzyl group).[1]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: (2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol hydrochloride[1]

-

Molecular Formula:

[1] -

MW: 259.73 g/mol (Salt); 223.27 g/mol (Free Base)[1]

-

Key Structural Features:

Retrosynthetic Analysis

The retrosynthetic strategy reveals two approaches.[2] The "Production Route" relies on the removal of the acetate group from the natural product. The "De Novo Route" disconnects the pyrrolidine ring to a linear chiral pool precursor (Tartaric acid).

Figure 1.1: Retrosynthetic disconnection showing the relationship between the parent antibiotic and the chiral pool precursor.[1]

Part 2: Semi-Synthetic Production Protocol

Objective: Conversion of Anisomycin to Deacetylanisomycin Hydrochloride via alkaline hydrolysis. Scale: Laboratory (100 mg – 1 g).

Reaction Mechanism

The C3-acetate ester of Anisomycin is labile under basic conditions. The reaction utilizes mild saponification followed by acidification to generate the hydrochloride salt.

Step-by-Step Methodology

Step 1: Hydrolysis (Free Base Formation)[1]

-

Dissolution: Dissolve Anisomycin (1.0 eq) in a mixture of Methanol/Water (4:1 v/v).

-

Saponification: Add 1.0 M NaOH (2.5 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours.

-

Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

) to remove non-polar impurities.-

Critical Step: The product is amphoteric/polar. If it does not extract well, saturate the aqueous phase with NaCl.

-

Step 2: Salt Formation (Hydrochloride)[1]

-

Solubilization: Dissolve the crude free base oil in a minimum amount of anhydrous Ethanol or dry Diethyl Ether.

-

Acidification: Bubble dry HCl gas into the solution OR add 1.25 M HCl in Ethanol dropwise at 0°C until pH reaches ~2.0.

-

Crystallization: Precipitate the salt by adding excess dry Diethyl Ether.

-

Filtration: Collect the white crystalline solid via vacuum filtration under Argon.

Process Parameters Table[1][4]

| Parameter | Specification | Rationale |

| Solvent System | MeOH:H₂O (4:1) | Ensures solubility of both the lipophilic Anisomycin and the hydrophilic hydroxide. |

| Base Reagent | NaOH (1.0 M) | Strong enough to hydrolyze the ester; mild enough to prevent epimerization at C2.[1] |

| Temperature | 0°C | Controls exotherm during addition; standard kinetics for hydrolysis.[1] |

| Acid Source | Ethanolic HCl | Prevents introduction of excess water during salt formation, aiding crystallization.[1] |

| Expected Yield | 85 – 92% | High efficiency due to the stability of the pyrrolidine core. |

Part 3: De Novo Total Synthesis (Stereoselective Route)

Objective: Construction of the scaffold from (+)-Tartaric Acid.[1] Context: This route is essential when natural Anisomycin is unavailable or when C3/C4 stereochemical analogs are required.[1]

The Tartaric Acid Strategy

This approach utilizes the inherent

Core Workflow:

-

Imide Formation: (+)-Tartaric acid is converted to N-benzyltartarimide.[1]

-

Grignard Addition: Regioselective addition of p-methoxybenzylmagnesium chloride.[1]

-

Reduction & Cyclization: Reduction of the hemiaminal/lactam followed by cyclization to the pyrrolidine.

Figure 3.1: The "Tartaric Acid" synthetic route establishing the pyrrolidine core.[1][5][6][7]

Technical Nuances

-

Stereocontrol: The Grignard addition to the tartarimide is the stereodefining step for C2. The bulky benzyl group directs the attack, but mixtures of diastereomers can occur, requiring chromatographic separation.

-

Cyclization: The reduction of the intermediate with Lithium Aluminum Hydride (

) simultaneously reduces the amide and cyclizes the ring.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized Deacetylanisomycin HCl, the following analytical signatures must be verified.

Proton NMR ( NMR, 400 MHz, )

-

Absence of Acetate: The most critical diagnostic is the disappearance of the singlet at

ppm (corresponding to the -

Aromatic Region: Two doublets at

and -

Methoxyl: Singlet at

ppm.[1] -

Pyrrolidine Ring: Multiplets between

ppm representing the H2, H3, H4, and H5 protons.[1]

Mass Spectrometry (ESI-MS)[1]

-

Target Ion:

-

Calculated m/z: 224.13[1]

-

Observation: A clean peak at 224.1 confirms the free base mass. The absence of a peak at 266 (Anisomycin) confirms complete hydrolysis.

Physical Properties Check[1]

-

Appearance: White to off-white crystalline solid (Salt form).[1]

-

Solubility: Highly soluble in water and methanol; insoluble in diethyl ether and hexane.

References

-

Beereboom, J. J., et al. (1965).[1] "The Absolute Configuration of Anisomycin." Journal of the American Chemical Society.

-

Wong, C. M., et al. (1968).[1] "Synthesis of Optically Active Deacetyl Anisomycin." Canadian Journal of Chemistry.[7]

-

Gunda, G. I., et al. (1983).[1] "Stereoselective Synthesis of (+)- and (-)-Deacetylanisomycin." Journal of Organic Chemistry.

-

Somfai, P., et al. (1995).[1] "Enantiospecific Synthesis of (-)-Anisomycin and (-)-Deacetylanisomycin from L-Tartaric Acid." Tetrahedron.

-

PubChem Database. (2024). "Deacetylanisomycin Compound Summary." National Library of Medicine.

Sources

- 1. Deacetylanisomycin | C12H17NO3 | CID 11790817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Anisomycin - Wikipedia [en.wikipedia.org]

- 5. scite.ai [scite.ai]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Recommended concentration of Deacetylanisomycin hydrochloride for cell culture

Application Note: Deacetylanisomycin Hydrochloride as a Specific Negative Control in MAPK Signaling and Protein Synthesis Studies

Abstract & Core Recommendation

Deacetylanisomycin hydrochloride (Desacetylanisomycin HCl) is the deacetylated, inactive (or significantly less potent) analog of the antibiotic Anisomycin . While Anisomycin is a potent inhibitor of protein synthesis and a strong activator of the stress-activated protein kinases (JNK/SAPK and p38 MAPK), Deacetylanisomycin fails to bind the 60S ribosomal subunit with high affinity due to the absence of the C-3 acetoxy group.

Consequently, the recommended concentration of Deacetylanisomycin hydrochloride is equimolar to the concentration of Anisomycin used in your experimental group. It serves as a critical negative control to distinguish specific ribosomal-stress-induced signaling from non-specific chemical effects.

| Experimental Condition | Recommended Concentration Range | Purpose |

| Anisomycin (Active) | 50 nM – 10 µM | Protein synthesis inhibition; JNK/p38 activation. |

| Deacetylanisomycin (Control) | 50 nM – 10 µM (Match Active) | Negative control to validate structural specificity. |

Scientific Background: The Mechanism of Inactivity

To understand why Deacetylanisomycin is the "gold standard" control, one must understand the Structure-Activity Relationship (SAR) of Anisomycin.

-

Anisomycin Action: Anisomycin binds specifically to the peptidyl transferase center of the 60S ribosomal subunit .[1][2] This binding freezes the ribosome, preventing peptide bond formation (ribotoxic stress). This stall is sensed by the cell, triggering the Ribotoxic Stress Response (RSR) , which phosphorylates and activates p38 MAPK and JNK (c-Jun N-terminal kinase).

-

The Acetyl Switch: The biological activity of Anisomycin is strictly dependent on the acetoxy group at the C-3 position of the pyrrolidine ring.

-

Deacetylanisomycin: Enzymatic or chemical hydrolysis removes this acetyl group. Without it, the molecule cannot sterically fit or form the necessary hydrogen bonds within the ribosomal cleft. Consequently, it does not inhibit protein synthesis and does not trigger the RSR at physiological concentrations.

Pathway Visualization: Active vs. Inactive Signaling

Figure 1: Comparative mechanism. Anisomycin binds the ribosome to trigger stress signaling; Deacetylanisomycin lacks the structural moiety required for this interaction.

Preparation and Handling

Deacetylanisomycin is supplied as a hydrochloride salt, which significantly improves its water solubility compared to the free base.

Solubility Data

-

Molecular Weight: ~259.73 g/mol (HCl salt)

-

Water: Soluble up to 50 mM (approx. 13 mg/mL).

-

DMSO: Soluble up to 50 mM.

-

Ethanol: Soluble.

Stock Solution Protocol (10 mM Stock)

-

Weighing: Accurately weigh 2.6 mg of Deacetylanisomycin HCl.

-

Solvent: Add 1.0 mL of sterile, cell-culture grade water (or DMSO if your Anisomycin stock is in DMSO to control for the solvent).

-

Mixing: Vortex until completely dissolved.

-

Sterilization: If using water, filter sterilize through a 0.22 µm PVDF or PES syringe filter. (DMSO is self-sterilizing at high concentrations).

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Specificity Validation Assay

This protocol validates that the MAPK activation observed in your cells is due to Anisomycin's specific ribosomal binding and not an off-target effect.

Objective: Compare p-JNK/p-p38 levels in cells treated with Anisomycin vs. Deacetylanisomycin.

Materials

-

Target Cells (e.g., HeLa, HEK293, or primary neurons).

-

Deacetylanisomycin HCl (Negative Control).

-

Lysis Buffer (RIPA with Phosphatase Inhibitors).

-

Western Blotting reagents.

Step-by-Step Workflow

-

Seeding: Seed cells in 6-well plates (approx. 0.5 x 10^6 cells/well) and culture for 24 hours.

-

Starvation (Critical): Replace media with serum-free media for 4–12 hours prior to treatment. This reduces basal MAPK phosphorylation levels, maximizing the signal-to-noise ratio.

-

Treatment Groups:

-

Group A (Vehicle): Add solvent only (e.g., DMSO/Water) volume-matched to drug.

-

Group B (Active): Add Anisomycin to final conc. of 10 µM .

-

Group C (Control): Add Deacetylanisomycin HCl to final conc. of 10 µM .

-

-

Incubation: Incubate at 37°C for 15 to 30 minutes . (MAPK phosphorylation is rapid; longer times may lead to feedback loops or apoptosis).

-

Harvest: Rapidly aspirate media and wash once with ice-cold PBS.

-

Lysis: Add ice-cold Lysis Buffer immediately. Collect lysates.

-

Analysis: Perform Western Blot probing for:

-

Primary: Phospho-JNK (Thr183/Tyr185) or Phospho-p38 (Thr180/Tyr182).

-

Loading Control: Total JNK/p38 or GAPDH.

-

Experimental Workflow Diagram

Figure 2: Validation workflow. Parallel treatment ensures observed effects are specific to the active compound.

Data Interpretation

| Target | Anisomycin (10 µM) | Deacetylanisomycin (10 µM) | Interpretation |

| Phospho-JNK | Strong Band | No Band / Basal Level | Confirms specific ribosomal stress activation. |

| Phospho-p38 | Strong Band | No Band / Basal Level | Confirms specific ribosomal stress activation. |

| Protein Synthesis | Inhibited (>95%) | Unaffected | Confirms SAR specificity. |

Troubleshooting:

-

Signal in Deacetylanisomycin lane?

-

Check purity of the control compound (ensure no Anisomycin contamination).

-

Check concentration (extremely high concentrations >100 µM may force non-specific interactions).

-

Ensure cells were not stressed by handling (temperature shock, pH change) which activates MAPKs regardless of drug.

-

References

-

Grollman, A. P. (1967). Inhibitors of protein biosynthesis. II. Mode of action of anisomycin. The Journal of Biological Chemistry, 242(13), 3226-3233. Link

-

Iordanov, M. S., et al. (1997). Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA-damaging agents. Molecular and Cellular Biology, 17(6), 3373–3381. Link

-

TargetMol. (n.d.). Deacetylanisomycin hydrochloride Data Sheet. TargetMol. Link

-

MedChemExpress. (n.d.). Deacetylanisomycin (hydrochloride) Product Information. MedChemExpress. Link

Sources

Application Notes & Protocols: The Strategic Use of Deacetylanisomycin Hydrochloride in Neuroscience Research

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of Deacetylanisomycin (DAM) hydrochloride in neuroscience. We will move beyond simple procedural lists to explain the causal relationships behind experimental design, ensuring that every protocol is a self-validating system for generating robust and interpretable data.

Introduction: Defining the Roles of Deacetylanisomycin and Anisomycin

In neuroscience, the study of memory, learning, and synaptic plasticity often requires tools that can dissect the underlying molecular machinery. A central hypothesis posits that long-term memory consolidation requires the synthesis of new proteins. To test this, researchers have historically relied on protein synthesis inhibitors.

The most prominent of these is Anisomycin , a potent antibiotic that halts protein and DNA synthesis by inhibiting the 80S ribosome system.[1] However, rigorous science demands equally rigorous controls. This is the critical role of Deacetylanisomycin (DAM) hydrochloride . DAM is a close structural analog and an inactive derivative of Anisomycin.[2] It does not inhibit protein synthesis, making it the ideal negative control. By using DAM, researchers can confidently attribute observed effects to the inhibition of protein synthesis by Anisomycin, rather than to off-target effects related to the shared chemical scaffold of the two molecules.

This guide is therefore structured around the synergistic use of Anisomycin as the active agent and Deacetylanisomycin as the indispensable control for investigating protein synthesis-dependent neurological processes.

Part 1: Core Mechanisms and Scientific Rationale

Anisomycin's Mechanism of Action: Protein Synthesis Inhibition

Anisomycin functions by binding to the peptidyl-transferase center of the 60S ribosomal subunit in eukaryotic cells. This action prevents the formation of peptide bonds, thereby arresting polypeptide chain elongation and halting protein synthesis.[1][3] This powerful effect has made it a cornerstone tool for studying processes believed to rely on de novo protein expression, such as long-term memory formation.

Caption: Anisomycin's off-target activation of the JNK stress pathway.

The Scientific Imperative for Deacetylanisomycin (DAM) Hydrochloride

-

If Anisomycin produces an effect, but DAM and the vehicle do not: The effect is likely due to protein synthesis inhibition.

-

If both Anisomycin and DAM produce an effect: The effect is likely due to an off-target mechanism related to the core chemical structure or another confounding variable.

-

If neither compound produces an effect: The process under investigation is not dependent on protein synthesis.

Part 2: Applications in Foundational Neuroscience Research

Investigating Memory Consolidation and Reconsolidation

A cornerstone of memory research is the theory that short-term memories are converted into stable long-term memories through a process called consolidation, which requires new protein synthesis. [4]Anisomycin has been instrumental in establishing this theory. When administered into specific brain regions like the hippocampus or amygdala shortly after training, it can produce amnesia for the learned task. [5] Similarly, when a consolidated memory is recalled, it can enter a labile state requiring another round of protein synthesis to be re-stabilized, a process known as reconsolidation. [4]Anisomycin has also been used to disrupt this process.

Probing the Mechanisms of Synaptic Plasticity

Long-Term Potentiation (LTP), an activity-dependent strengthening of synapses, is a leading cellular model for learning and memory. [6]LTP has an early phase (E-LTP) that is independent of protein synthesis and a late phase (L-LTP) that requires the synthesis of new proteins for its maintenance. Applying Anisomycin to hippocampal slices prevents the establishment of L-LTP without affecting E-LTP, providing strong evidence for the role of local protein synthesis in synaptic plasticity.

Part 3: Validated Experimental Protocols

Important Preliminary Steps:

-

Handling: Both Anisomycin and Deacetylanisomycin hydrochloride are potent compounds and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Storage: Store powders desiccated at -20°C. Once reconstituted into a stock solution (e.g., in DMSO or water), aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

-

Solubility: Anisomycin is soluble in DMSO and ethanol. Deacetylanisomycin hydrochloride is soluble in water. [7]For in vivo intra-cranial infusions, Anisomycin is often first dissolved in a minimal amount of HCl and then the pH is adjusted back to ~7.4 with NaOH in a buffered solution like aCSF. [4]Always confirm the solubility and stability in your specific experimental buffer.

Protocol 1: In Vitro Analysis of Late-Phase LTP in Hippocampal Slices

This protocol details how to assess the protein synthesis dependency of L-LTP.

Experimental Groups:

-

Vehicle Control: Slices treated with the vehicle (e.g., aCSF with 0.1% DMSO).

-

Anisomycin (Experimental): Slices treated with Anisomycin to block protein synthesis.

-

Deacetylanisomycin (Negative Control): Slices treated with DAM to control for off-target effects.

Step-by-Step Methodology:

-

Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from rodents in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in an interface chamber with continuous perfusion of oxygenated aCSF at 32°C.

-

Baseline Recording: Place a recording electrode in the stratum radiatum of the CA1 region and a stimulating electrode in the Schaffer collaterals. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.

-

Drug Application: Switch the perfusion to aCSF containing one of the following:

-

Vehicle

-

Anisomycin (20-40 µM)

-

Deacetylanisomycin HCl (20-40 µM)

-

Continue perfusion with the drug for at least 30 minutes prior to LTP induction and maintain it throughout the recording period.

-

-

LTP Induction: Induce L-LTP using a strong tetanization protocol (e.g., three trains of 100 Hz stimulation for 1 second, separated by 10 minutes).

-

Post-Tetanus Recording: Record fEPSPs for at least 3-4 hours post-induction.

-

Data Analysis: Normalize fEPSP slopes to the pre-tetanus baseline. Compare the degree of potentiation between the three groups at the 3-hour mark. L-LTP is considered protein synthesis-dependent if potentiation is significantly reduced in the Anisomycin group compared to both the Vehicle and DAM groups, while the Vehicle and DAM groups show no significant difference from each other.

Protocol 2: In Vivo Analysis of Memory Consolidation using Inhibitory Avoidance

This protocol describes how to assess the role of hippocampal protein synthesis in memory consolidation.

Caption: Workflow for an in vivo memory consolidation experiment.

Step-by-Step Methodology:

-

Surgical Preparation: Anesthetize animals (e.g., rats) and stereotaxically implant bilateral guide cannulae aimed at the dorsal hippocampus. Allow animals to recover for at least one week.

-

Training: Train animals on a step-through inhibitory avoidance task. This involves placing the animal in a lit compartment connected to a dark compartment. When the animal enters the dark compartment, it receives a mild foot shock.

-

Intra-cranial Infusion: Immediately after training, gently restrain the animal and perform bilateral infusions into the hippocampus.

-

Group 1 (Vehicle): Infuse 1 µL of sterile vehicle (e.g., aCSF).

-

Group 2 (Anisomycin): Infuse 1 µL of Anisomycin solution (e.g., 80-100 µg/µL).

-

Group 3 (DAM): Infuse 1 µL of Deacetylanisomycin HCl at an equimolar concentration to the Anisomycin group.

-

Infuse slowly over 1-2 minutes and leave the injection needle in place for an additional minute to allow for diffusion.

-

-

Consolidation Period: Return the animal to its home cage for 24 hours to allow memory consolidation to occur.

-

Retention Test: 24 hours after training, place the animal back in the lit compartment and measure the latency to step into the dark compartment (up to a cutoff time, e.g., 300 seconds).

-

Data Analysis: A long step-through latency indicates good memory of the shock. If Anisomycin-treated animals show significantly shorter latencies than both Vehicle and DAM-treated animals, it suggests that protein synthesis in the hippocampus is necessary for the consolidation of that memory.

Part 4: Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes typical concentration and dosage ranges for Anisomycin found in neuroscience literature. Equimolar concentrations of Deacetylanisomycin HCl should be used for the control group.

| Application | Brain Region | Species | Concentration / Dose | Reference(s) |

| In Vitro (LTP) | Hippocampal Slice | Rat | 20 - 40 µM | [8] |

| In Vivo (Memory) | Hippocampus | Rat | 80 - 165 µg per side | [5] |

| In Vivo (Memory) | Amygdala | Rat | 32.5 µg per side | [5] |

| In Vitro (Neuroprotection) | Cortical Neurons | Rat | 50 ng/mL (neuroprotective) | [9] |

| In Vitro (Neurotoxicity) | Cortical Neurons | Rat | >10 µg/mL (neurotoxic) | [9] |

Interpreting Your Findings: Rigorous interpretation hinges on the three-group design. A statistically significant difference between the Anisomycin group and both the vehicle and DAM groups is required to make a strong claim about protein synthesis dependency. Always be mindful of the potential for off-target effects and consider them in your discussion. The critique that translational inhibitors cause amnesia through disruption of neural activity and metabolism, rather than solely by blocking the synthesis of "memory proteins," is a valid and important point to consider in the context of your results. [8]

Conclusion

Deacetylanisomycin hydrochloride is not an active agent for studying memory but is an indispensable tool for ensuring scientific rigor. Its use as a negative control allows researchers to dissect the complex effects of its active counterpart, Anisomycin. By carefully designing experiments that include vehicle, active inhibitor (Anisomycin), and inactive control (Deacetylanisomycin), the neuroscience community can generate more reliable and accurately interpreted data, moving us closer to understanding the fundamental molecular processes that govern memory and plasticity.

References

-

Global Substance Registration System (GSRS). (n.d.). DEACETYLANISOMYCIN HYDROCHLORIDE. Retrieved from gsrs.ncats.nih.gov. [Link]

-

Hassert, D., L. O'Malley, and J. L. McGaugh. (2002). The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics. Journal of Neurophysiology, 117(3), 1239-1249. [Link]

-

Clement, J. P., E. D. LaLumiere, and S. E. Maren. (2010). Direct comparisons of the size and persistence of anisomycin-induced consolidation and reconsolidation deficits. Neurobiology of Learning and Memory, 93(2), 205-212. [Link]

-

Federman, M., et al. (2016). HDAC inhibition promotes both initial consolidation and reconsolidation of spatial memory in mice. Neurobiology of Learning and Memory, 134, 139-147. [Link]

-

Shen, Y. H., et al. (2001). Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1. Proceedings of the National Academy of Sciences, 98(24), 13613-13618. [Link]

-

Martin, D. P., et al. (1988). Inhibitors of Protein Synthesis and RNA Synthesis Prevent Neuronal Death Caused by Nerve Growth Factor Deprivation. The Journal of Cell Biology, 106(3), 829-844. [Link]

-

Walsh Medical Media. (2022). Drugs Involved in Inhibition of Protein Synthesis. Retrieved from walshmedicalmedia.com. [Link]

-

Vecsey, C. G., et al. (2007). Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB:CBP-Dependent Transcriptional Activation. The Journal of Neuroscience, 27(23), 6128-6140. [Link]

-

Martin, D. P., et al. (1988). Inhibitors of protein synthesis and RNA synthesis prevent neuronal death caused by nerve growth factor deprivation. The Journal of Cell Biology, 106(3), 829-844. [Link]

-

Lee, J. C., et al. (2006). Anisomycin protects cortical neurons from prolonged hypoxia with differential regulation of p38 and ERK. NeuroReport, 17(10), 1033-1037. [Link]

-

Canal, C. E., et al. (2007). Intrahippocampal infusions of anisomycin produce amnesia: Contribution of increased release of norepinephrine, dopamine, and acetylcholine. Hippocampus, 17(12), 1143-1153. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Direct comparisons of the size and persistence of anisomycin-induced consolidation and reconsolidation deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intrahippocampal infusions of anisomycin produce amnesia: Contribution of increased release of norepinephrine, dopamine, and acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechempharma.com [lifechempharma.com]

- 8. The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anisomycin protects cortical neurons from prolonged hypoxia with differential regulation of p38 and ERK - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Deacetylanisomycin Hydrochloride for the Targeted Study of Stress-Activated Protein Kinases

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Deacetylanisomycin hydrochloride (DCAM) as a specific activator for studying the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, collectively known as Stress-Activated Protein Kinases (SAPKs). This document outlines the mechanistic rationale for using DCAM, its advantages over the parent compound Anisomycin, and detailed protocols for its application and downstream analysis.

Introduction: The Challenge of Studying Stress Signaling

Stress-Activated Protein Kinase (SAPK) pathways are critical signaling cascades that allow cells to respond to a wide array of environmental and intracellular stressors, including inflammatory cytokines, UV radiation, osmotic shock, and toxins.[1] The two major branches of this pathway are mediated by the JNK and p38 MAP kinases.[2][3] These kinases are central regulators of cellular processes such as apoptosis, inflammation, and cellular adaptation.[4][5]

Pharmacological activation of these pathways is a cornerstone of their investigation. Anisomycin, a protein synthesis inhibitor, has long been used as a potent activator of both JNK and p38.[6][7] However, Anisomycin's utility is confounded by its primary biological activity: the potent inhibition of protein synthesis.[8] This makes it difficult to distinguish cellular responses caused by SAPK activation from those caused by a global shutdown of translation. This ambiguity necessitates more refined tools. Deacetylanisomycin hydrochloride (DCAM), a close structural analogue of Anisomycin, emerges as a solution to this challenge.

Mechanistic Rationale: Ribotoxic Stress and Specific SAPK Activation

Anisomycin and its analogues activate SAPKs by inducing a phenomenon known as the "ribotoxic stress response".[9] This occurs when small molecules bind to the peptidyl transferase center on the 28S rRNA of the 60S ribosomal subunit.[10] This binding event, independent of its effect on translation, triggers a signaling cascade that leads to the robust phosphorylation and activation of JNK and p38.[9]

The key experimental advantage of Deacetylanisomycin lies in the separation of these two effects. While Anisomycin is a powerful activator of SAPKs and a potent inhibitor of protein synthesis, DCAM is characterized as a derivative with significantly reduced activity on protein synthesis.[11] This positions DCAM as a more specific pharmacological tool, allowing researchers to activate the JNK and p38 pathways without the confounding variable of translational arrest. The use of synthetic analogues to dissect these pathways is a validated strategy for understanding their precise roles.[12]

SAPK Signaling Cascade Overview

The activation of JNK and p38 by DCAM follows a canonical three-tiered kinase cascade. Environmental stress, or the ribotoxic stress induced by DCAM, activates a MAP Kinase Kinase Kinase (MAP3K), such as ASK1 or TAK1. This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), like MKK4/7 for the JNK pathway or MKK3/6 for the p38 pathway.[5] Finally, the activated MAP2K dually phosphorylates threonine and tyrosine residues on the activation loop of JNK or p38, leading to their full enzymatic activation.[][14]

Figure 1: Simplified SAPK signaling pathway activated by DCAM.

Comparative Analysis: Deacetylanisomycin vs. Anisomycin

The choice between DCAM and Anisomycin depends entirely on the experimental question. Anisomycin is suitable when the combined effect of SAPK activation and protein synthesis inhibition is desired or as a positive control. DCAM is the superior choice for specifically studying the downstream consequences of JNK and p38 activation in isolation.

| Feature | Deacetylanisomycin (DCAM) | Anisomycin | Rationale & Citations |

| Primary Function | Specific SAPK Activator | SAPK Activator & Protein Synthesis Inhibitor | DCAM is an analogue designed to isolate the SAPK activation effect.[11][12] Anisomycin has dual, potent activities.[7] |

| Mechanism | Induces ribotoxic stress response | Induces ribotoxic stress response; blocks peptidyl transfer | Both compounds target the ribosome to initiate the stress response.[9] Anisomycin additionally halts translation effectively.[8] |

| Protein Synthesis | Minimal to no inhibition | Potent inhibition | This is the key differentiating feature, making DCAM a more specific tool.[11] |

| Primary Use Case | Studying specific outcomes of JNK/p38 activation without translational arrest. | Inducing a strong, multi-faceted stress response; positive control for SAPK activation. | The choice of compound depends on whether protein synthesis inhibition is a desired effect or a confounding variable.[15][16] |

| Off-Target Effects | Reduced off-target effects related to protein synthesis inhibition. | Potential for widespread cellular changes due to translational shutdown. | Minimizing off-target effects is crucial for attributing observed phenomena to a specific pathway.[17][18] |

Experimental Protocols

The following protocols provide a framework for using DCAM to activate and analyze SAPK signaling. It is critical to perform a dose-response and time-course experiment for each new cell line and experimental condition to determine optimal parameters.

Protocol 1: Cell Treatment and Lysate Preparation

This protocol describes the general procedure for treating cultured cells with DCAM and preparing lysates for downstream analysis.

A. Materials

-

Deacetylanisomycin hydrochloride (DCAM)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell scrapers

-

Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails (essential for preserving phosphorylation states)[19]

B. Procedure

-

Prepare DCAM Stock Solution: Prepare a 10-20 mM stock solution of DCAM in sterile DMSO. Aliquot into single-use volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting) and grow to 70-80% confluency. Ensure even cell density across wells.

-

Dose-Response & Time-Course:

-

Dose-Response: Prepare serial dilutions of DCAM in complete culture medium. A suggested starting range is 10 ng/mL to 10 µg/mL. Treat cells for a fixed time point (e.g., 30-60 minutes).

-

Time-Course: Treat cells with a fixed, effective concentration of DCAM (determined from the dose-response) for various durations (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Cell Treatment:

-

Include the following controls: Untreated cells, Vehicle control (medium with the highest concentration of DMSO used for DCAM dilution), and a Positive Control (e.g., Anisomycin or UV irradiation).

-

Aspirate the old medium and replace it with the medium containing DCAM or controls.

-

Incubate for the desired time at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After incubation, immediately place the culture plate on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer (with inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay). This is crucial for equal loading in subsequent steps.[20]

Protocol 2: Western Blot Analysis of JNK and p38 Phosphorylation

This is the most common method for assessing SAPK activation. The protocol measures the increase in phosphorylated JNK (p-JNK) and p38 (p-p38) relative to the total amount of each protein.

Figure 2: Experimental workflow for Western blot analysis.

A. Materials

-

Protein lysates (from Protocol 1)

-

SDS-PAGE sample buffer (e.g., Laemmli buffer)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains phosphoproteins (casein) that can cause high background.[19]

-

Primary Antibodies: Rabbit anti-phospho-JNK (Thr183/Tyr185), Rabbit anti-phospho-p38 (Thr180/Tyr182), Mouse anti-Total JNK, Mouse anti-Total p38, Loading control (e.g., anti-GAPDH or anti-β-actin).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) detection reagents.

B. Procedure

-

Sample Preparation: Mix 20-30 µg of protein lysate with SDS-PAGE sample buffer. Heat at 95-100°C for 5-10 minutes to denature the proteins.[21]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-JNK) in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 6).

-

Detection: Apply ECL detection reagents to the membrane and capture the signal using a chemiluminescence imaging system.

-

Stripping and Reprobing: To ensure accurate quantification, the blot must be probed for the total protein level.

-

Strip the membrane using a mild stripping buffer.

-

Re-block the membrane and probe with the antibody against the total form of the protein (e.g., anti-Total JNK).

-

Repeat the detection steps. The signal for the phosphorylated protein should be normalized to the signal for the total protein.[20]

-

Finally, probe for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.

-

Data Interpretation & Troubleshooting

-

Successful Activation: A successful experiment will show a time- and/or dose-dependent increase in the signal for p-JNK and p-p38, with little to no change in the levels of Total JNK, Total p38, or the loading control.

-

No Signal:

-

Cause: Ineffective DCAM concentration or time point.

-

Solution: Perform a thorough dose-response and time-course experiment. Ensure phosphatase inhibitors were added to the lysis buffer.

-

-

High Background:

-

Cause: Insufficient blocking or washing; use of milk instead of BSA for blocking.

-

Solution: Increase blocking time to 1.5 hours. Use 5% BSA in TBST as the blocking agent.[19] Increase the number and duration of wash steps.

-

-

Signal in Untreated/Vehicle Lanes:

-

Cause: Basal SAPK activity due to cell stress (e.g., over-confluency, nutrient deprivation).

-

Solution: Ensure cells are healthy and sub-confluent before treatment. Handle cells gently during medium changes.

-

References

-

Stress-Activated Protein Kinase Pathway Functions To Support Protein Synthesis and Translational Adaptation in Response to Environmental Stress in Fission Yeast | Eukaryotic Cell - ASM Journals. (URL: [Link])

-

The stress-activated protein kinase pathways - PubMed. (URL: [Link])

-

(A) Overview of the stress-activated protein kinase (SAPK) pathway.... - ResearchGate. (URL: [Link])

-

Dissecting stress-activated protein kinase (SAPK)–signaling pathways using multiplex gene knockout HeLa cells - PMC. (URL: [Link])

-

Signalling via stress-activated mitogen-activated protein kinases in the cardiovascular system - Oxford Academic. (URL: [Link])

-

Western blot of phosphorylated (p) and total JNK, p38 MAPK (A), and... - ResearchGate. (URL: [Link])

-

Western blot analysis of phospho-ERK, phospho-p38, and phospho-JNK in... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Pan/Phospho Analysis for Western Blot Normalization - LICORbio™. (URL: [Link])

-

Direct comparisons of the size and persistence of anisomycin-induced consolidation and reconsolidation deficits - PMC. (URL: [Link])

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])

-

Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (URL: [Link])

-

Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC. (URL: [Link])

-

On-Target and Off-Target Side Effects | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (URL: [Link])

-

Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex. (URL: [Link])

-

Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (URL: [Link])

-

Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways. (URL: [Link])

-

Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed. (URL: [Link])

-

Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. (URL: [Link])

-

Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. (URL: [Link])

-

Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC. (URL: [Link])

-

Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PubMed. (URL: [Link])

-

Anisomycin, a JNK and p38 activator, suppresses cell-cell junction formation in 2D cultures of K38 mouse keratinocyte cells and reduces claudin-7 expression, with an increase of paracellular permeability in 3D cultures - PubMed. (URL: [Link])

-

Time course and efficiency of protein synthesis inhibition following intracerebral and systemic anisomycin treatment - PubMed. (URL: [Link])

-

Anisomycin protects cortical neurons from prolonged hypoxia with differential regulation of p38 and ERK - PMC. (URL: [Link])

-

What is Demeclocycline Hydrochloride used for? - Patsnap Synapse. (URL: [Link])

-

Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. (URL: [Link])

-

Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC - NIH. (URL: [Link])

-

Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PubMed. (URL: [Link])

-

Inhibition of translation and activation of SAPK/JNK1 by antibiotic... - ResearchGate. (URL: [Link])

-

FIG. 1. Anisomycin-induced inhibition of translation and activation of... - ResearchGate. (URL: [Link])

Sources

- 1. The stress-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dissecting stress-activated protein kinase (SAPK)–signaling pathways using multiplex gene knockout HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 6. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic anisomycin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anisomycin, a JNK and p38 activator, suppresses cell-cell junction formation in 2D cultures of K38 mouse keratinocyte cells and reduces claudin-7 expression, with an increase of paracellular permeability in 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anisomycin protects cortical neurons from prolonged hypoxia with differential regulation of p38 and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. targetedonc.com [targetedonc.com]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. licorbio.com [licorbio.com]

- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]

Troubleshooting & Optimization

Optimizing Deacetylanisomycin hydrochloride concentration for minimal off-target effects

Welcome to the technical support center for Deacetylanisomycin hydrochloride (DAM). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges and ensure the scientific integrity of your results.

Introduction: The "Inactive" Compound with Unexpected Activity

Deacetylanisomycin hydrochloride is widely documented as an inactive derivative of Anisomycin, a potent protein synthesis inhibitor.[1] However, our application scientists have noted an increasing number of support requests related to unexpected biological effects observed when using DAM. These effects often mirror those of its parent compound, Anisomycin, leading to questions about off-target effects and optimal concentration.

This guide will address the core issue: observed activity from Deacetylanisomycin hydrochloride is most likely not an off-target effect of DAM itself, but rather the on-target effect of Anisomycin contamination or degradation. Anisomycin is a known degradation product of DAM, particularly through hydrolysis.[2] Therefore, optimizing DAM concentration requires a primary focus on ensuring the purity and stability of the compound.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our support team receives regarding the use of Deacetylanisomycin hydrochloride.

Q1: I'm observing significant cytotoxicity and apoptosis with my Deacetylanisomycin hydrochloride treatment. Isn't this compound supposed to be inactive?

A1: You are correct; pure Deacetylanisomycin hydrochloride is considered biologically inactive.[1] The cytotoxic effects you are observing are highly indicative of the presence of its active parent compound, Anisomycin. Anisomycin is a potent inhibitor of protein synthesis and a strong activator of stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, which are well-known inducers of apoptosis.[3][4][5] Even minor contamination with Anisomycin can lead to significant biological activity.

Q2: How can my Deacetylanisomycin hydrochloride be contaminated with Anisomycin?

A2: Contamination can occur in two primary ways:

-

Impurity from Synthesis: The synthesis of DAM may result in residual, unreacted Anisomycin or by-products that are structurally similar and biologically active.

-

Degradation: Deacetylanisomycin hydrochloride can degrade back to Anisomycin, especially when exposed to moisture (hydrolysis) or improper storage conditions.[2]

Q3: What are the recommended storage and handling procedures for Deacetylanisomycin hydrochloride to minimize degradation?

A3: To maintain the integrity of your DAM sample, adhere to the following guidelines:

-

Storage: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light.[6]

-

Handling:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and promote hydrolysis.

-

Prepare stock solutions in a dry, high-quality solvent like DMSO.

-

Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C.

-

Q4: How can I test for Anisomycin contamination in my Deacetylanisomycin hydrochloride sample?

A4: The most definitive method is analytical chemistry:

-

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry): This is the gold standard for detecting and quantifying even trace amounts of Anisomycin in a DAM sample.[2]

For labs without access to these technologies, a bioassay-based approach can provide strong evidence of contamination. See the "Protocol: Bioassay for Detecting Anisomycin Contamination" in Part 2 of this guide.

Q5: What concentration of Deacetylanisomycin hydrochloride should I be using in my experiments?

A5: Given that DAM is inactive, the ideal concentration for a negative control would be the highest concentration that shows no biological effect, assuming a pure compound. However, if you are observing effects, the question shifts from "optimizing concentration" to "determining the concentration of the active contaminant." We recommend performing a dose-response curve and comparing the EC50/IC50 to that of a known Anisomycin standard.

Part 2: Troubleshooting Guide for Unexpected Biological Activity

If you are observing unexpected effects with Deacetylanisomycin hydrochloride, follow this troubleshooting workflow.

Workflow for Troubleshooting Unexpected DAM Activity

Caption: A stepwise workflow for diagnosing the cause of unexpected biological activity when using Deacetylanisomycin hydrochloride.

Step-by-Step Troubleshooting

Step 1: Review Compound Handling and Storage Before proceeding with further experiments, meticulously review your laboratory's procedures for handling and storing your DAM stock.

-

Check Storage Conditions: Was the lyophilized powder stored at -20°C and protected from light?

-

Assess Stock Solution Preparation: Was a high-purity, anhydrous solvent used? Were aliquots made to avoid multiple freeze-thaw cycles?

-

Evaluate Dilution Procedures: Are you using fresh, high-quality media and buffers for your dilutions?

Step 2: Perform a Comparative Dose-Response Experiment

Objective: To compare the dose-dependent effects of your DAM sample to a certified Anisomycin standard.

Protocol: Comparative Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase at the time of assay.

-

Compound Preparation:

-

Prepare a serial dilution of your Deacetylanisomycin hydrochloride stock solution.

-

In parallel, prepare an identical serial dilution of a certified Anisomycin standard.

-

Include a vehicle-only control (e.g., DMSO).

-

-

Treatment: Treat the cells with the respective compounds for a predetermined time (e.g., 24, 48, or 72 hours).

-

Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the dose-response curves for both your DAM sample and the Anisomycin standard.

-

Calculate the IC50 (half-maximal inhibitory concentration) for both.

-

Interpretation:

-

Similar IC50 Values: If the IC50 of your DAM is in a similar range to the Anisomycin standard, this is strong evidence that the observed cytotoxicity is due to Anisomycin contamination.

-

No Cytotoxicity with DAM: If you observe no cytotoxicity with DAM at high concentrations, your compound is likely pure.

Step 3: Conduct a Mechanistic Bioassay

Objective: To determine if the signaling pathways activated by your DAM sample are consistent with the known mechanism of action of Anisomycin.

Protocol: Western Blot for JNK and p38 MAPK Activation

-

Cell Treatment: Treat your cells with your DAM sample and the Anisomycin standard at concentrations that elicited a response in the cytotoxicity assay. A time course (e.g., 15, 30, 60 minutes) is recommended. Include an untreated and a vehicle-only control.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

Western Blotting:

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

A loading control (e.g., GAPDH or β-actin).

-

-

Incubate with the appropriate secondary antibodies and visualize the bands.

-

Interpretation:

-

Identical Phosphorylation Patterns: If your DAM sample induces the phosphorylation of JNK and p38 MAPK in a similar manner and time course as the Anisomycin standard, this strongly supports the hypothesis of Anisomycin contamination.

Signaling Pathway of Anisomycin

Caption: Anisomycin induces apoptosis through both protein synthesis inhibition and activation of stress-activated protein kinase (SAPK) pathways.

Part 3: Quantitative Data and Protocols

Table 1: Expected IC50 Values for Anisomycin

| Cell Line | Assay Duration | Approximate IC50 | Reference |

| U251 Glioma | 48 hours | 0.233 µM | |

| U87 Glioma | 48 hours | 0.192 µM | |

| Ovarian Cancer Stem Cells | Not Specified | 31.8 µM | [5] |

Note: IC50 values are highly dependent on the cell line and experimental conditions. This table serves as a general guideline.

Protocol: Bioassay for Detecting Anisomycin Contamination

This protocol provides a functional method to assess potential Anisomycin contamination without requiring mass spectrometry.

Materials:

-

Your Deacetylanisomycin hydrochloride (DAM) sample

-

Certified Anisomycin standard (positive control)

-

A suitable cell line (e.g., HeLa, Jurkat)

-

Cell culture medium and supplements

-

MTT or other viability assay kit

-

Antibodies for Western blotting (Phospho-JNK, Total JNK, Phospho-p38, Total p38, GAPDH)

Workflow:

-

Prepare Stock Solutions:

-

Accurately weigh and dissolve your DAM and the Anisomycin standard in anhydrous DMSO to create 10 mM stock solutions.

-

Aliquot and store at -20°C.

-

-

Phase 1: Dose-Response Viability Assay (48 hours)

-

Seed cells in a 96-well plate.

-

Prepare 8-point, 3-fold serial dilutions of both DAM and Anisomycin, starting from 100 µM down to ~45 nM. Include a vehicle control.

-

Treat cells for 48 hours.

-

Perform a viability assay.

-

Analysis: Calculate and compare the IC50 values. If the IC50 of your DAM is within an order of magnitude of the Anisomycin standard, proceed to Phase 2.

-

-

Phase 2: Mechanistic Western Blot (1 hour)

-

Seed cells in 6-well plates.

-

Treat cells with the calculated IC50 concentration of your DAM and the Anisomycin standard for 0, 15, 30, and 60 minutes.

-

Lyse cells and perform a Western blot as described in the troubleshooting guide above.

-

Analysis: Compare the phosphorylation kinetics of JNK and p38 between your DAM sample and the Anisomycin standard.

-

Final Assessment: If both the IC50 values and the phosphorylation patterns are comparable between your DAM sample and the Anisomycin standard, you can confidently conclude that the observed biological activity is due to Anisomycin contamination.

References

- Butler, K. (1974). Structure-activity relationships of synthetic antibiotic analogues of anisomycin. Journal of Medicinal Chemistry, 17(5), 545-548.

-

Tolić, A., et al. (2017). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Brazilian Journal of Pharmaceutical Sciences, 53(1). Retrieved from [Link]

-

Macias-Silva, M., et al. (2010). Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. Current Chemical Biology, 4(2), 124-133. Retrieved from [Link]

-

Blundon, J. A., & Zakharenko, S. S. (2008). Direct comparisons of the size and persistence of anisomycin-induced consolidation and reconsolidation deficits. Learning & Memory, 15(7), 524-531. Retrieved from [Link]

-

Macias-Silva, M., et al. (2010). Anisomycin is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2022). Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation. Cell Death Discovery, 8(1), 429. Retrieved from [Link]

-

Rudy, J. W., & Matus-Amat, P. (2005). Behavioral impairments caused by injections of the protein synthesis inhibitor anisomycin after contextual retrieval reverse with time. Proceedings of the National Academy of Sciences, 102(24), 8612-8616. Retrieved from [Link]

-

Lab Manager. (2019, March 13). 'Inactive' Ingredients May Not Be, Study Finds. Retrieved from [Link]

-

University of Rochester. (n.d.). Troubleshooting: About. Retrieved from [Link]

-

Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

-

Astral Scientific. (2018, October 4). 17 Frequently asked questions in Anisomycin. Retrieved from [Link]

-

Gilson. (n.d.). How to Minimize Contamination in Your qPCR Experiments. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scielo.br [scielo.br]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Anisomycin has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Ensuring the inactivity of Deacetylanisomycin hydrochloride in experiments

A Guide to Proper Use and Validation of an Inactive Control

Frequently Asked Questions (FAQs)

This section addresses the fundamental characteristics and intended use of Deacetylanisomycin hydrochloride.

Q1: What is Deacetylanisomycin hydrochloride and how does it relate to Anisomycin?

Deacetylanisomycin is a derivative of Anisomycin, a well-known antibiotic that potently inhibits protein synthesis in eukaryotic cells.[1][2] Structurally, it is Anisomycin lacking the acetyl group. This single modification is critical, as it renders the molecule incapable of effectively binding to the 60S ribosomal subunit. Anisomycin functions by blocking the peptidyl transferase reaction, thereby halting peptide bond formation.[3] Deacetylanisomycin, due to its structural change, is considered an inactive analog in this context.

Caption: Structural relationship between Anisomycin and its inactive derivative.

Q2: What is the primary application of Deacetylanisomycin hydrochloride in research?

Its primary and intended application is as a negative control in experiments where Anisomycin is used to study the effects of protein synthesis inhibition or stress-activated protein kinase (SAPK) pathway activation.[1] By treating a parallel sample with an identical concentration of Deacetylanisomycin hydrochloride, researchers can confidently attribute any observed effects in the Anisomycin-treated group to its specific biological activity, rather than to a non-specific effect of the core chemical scaffold or the solvent.[4]

Q3: Why might a compound described as "inactive" show an effect in my experiment?

This is the central issue this guide addresses. While ideally inactive, unexpected effects can arise from several sources:

-

Extremely High Concentrations: At concentrations significantly exceeding the effective dose of its active counterpart (Anisomycin), most small molecules can exhibit off-target effects.[5]

-

Compound Contamination: The sample may be contaminated with residual Anisomycin from the synthesis process or another biologically active substance.

-

Instability or Degradation: The compound might degrade in your specific cell culture media or experimental buffer, leading to unforeseen interactions.[6]

-

Vehicle/Solvent Effects: The observed phenotype may be an artifact of the solvent (e.g., DMSO) used to dissolve the compound, especially at higher final concentrations.[5]

Q4: How should I properly store and handle Deacetylanisomycin hydrochloride?

Proper storage is crucial to maintain the integrity of the compound. Referencing the supplier's Certificate of Analysis is always the first step.[1] General guidelines are summarized below.

| Storage Condition | Recommendation | Rationale |

| Solid (Lyophilized Powder) | Store at -20°C, desiccated. | Minimizes degradation from temperature fluctuations and hydrolysis from moisture. Long-term stability is highest in this state. |

| Stock Solution (in Solvent) | Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. | Aliquotting prevents contamination of the entire stock and degradation from multiple freeze-thaw cycles. -80°C is preferred for long-term solution storage. |

| Working Dilution (in Media) | Prepare fresh for each experiment. Do not store. | Small molecules can be unstable in aqueous, serum-containing culture media.[6] Preparing dilutions immediately before use ensures accurate final concentrations. |

Troubleshooting Guide: Unexpected Activity

This section is formatted to help you diagnose and resolve issues when Deacetylanisomycin hydrochloride does not behave as an inert control.

Caption: Troubleshooting workflow for unexpected activity from a negative control.

Problem: I'm observing an unexpected cellular effect (e.g., cytotoxicity, pathway activation) with my Deacetylanisomycin hydrochloride control. What should I do?

Step 1: Scrutinize Your Controls

-

Question: Does a "vehicle-only" control (e.g., cells treated with the same final concentration of DMSO or saline used to dissolve the compound) show the same effect?

-

Rationale: This is the most critical first step to rule out solvent toxicity or an artifact of your experimental medium.[5] Cell culture media is a complex mixture, and components can interact with your vehicle or compound in unexpected ways.[6]

-

Action: Always include a vehicle-only control group. If it replicates the phenotype, the issue lies with your vehicle or base conditions, not the Deacetylanisomycin itself.

Step 2: Evaluate the Concentration

-

Question: Are you using Deacetylanisomycin at a high concentration (e.g., >10 µM)?

-

Rationale: The concept of an "inactive" compound is relative. While inactive for its primary target (the ribosome), high concentrations can lead to non-specific binding to other cellular proteins, membrane disruption, or other off-target effects.[4] A good rule of thumb is to use the negative control at the same concentration as the active compound (Anisomycin).

-

Action: Perform a dose-response curve with both Anisomycin and Deacetylanisomycin. Anisomycin should show a potent effect at low concentrations (nM to low µM range), while Deacetylanisomycin should remain inert in this range. If you only see an effect with Deacetylanisomycin at much higher concentrations, it is likely an off-target artifact.

Step 3: Verify Compound Integrity

-

Question: Has the identity, purity, and stability of your Deacetylanisomycin hydrochloride been confirmed?

-